molecular formula C17H27BO4 B7957058 [2-Butoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol

[2-Butoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol

Cat. No.: B7957058
M. Wt: 306.2 g/mol
InChI Key: JNBGNXQBIYIGMH-UHFFFAOYSA-N
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Description

[2-Butoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol: is an organic compound that features a boronate ester group attached to a phenyl ring, which is further substituted with a butoxy group and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Butoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol typically involves the following steps:

  • Borylation Reaction: : The introduction of the boronate ester group is often achieved through a borylation reaction. This can be done by reacting a halogenated precursor (such as a brominated phenol) with bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate.

  • Butoxylation: : The butoxy group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group (e.g., a halide) on the phenyl ring is replaced by a butoxy group using sodium butoxide.

  • Methanol Addition: : The final step involves the addition of a methanol group to the phenyl ring, which can be achieved through a variety of methods, including direct alkylation or through a Grignard reaction followed by hydrolysis.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization, distillation, or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The methanol group can be oxidized to form an aldehyde or carboxylic acid under appropriate conditions using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

  • Reduction: : The compound can undergo reduction reactions, particularly the boronate ester group, which can be reduced to a boronic acid using mild reducing agents.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, or Jones reagent.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Sodium butoxide, Grignard reagents, or other nucleophiles.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Boronic acids.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, [2-Butoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol is used as a building block in Suzuki-Miyaura cross-coupling reactions. This allows for the formation of complex biaryl structures, which are important in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Biology and Medicine

The compound’s derivatives can be used in the development of biologically active molecules. For example, boronate esters are known to interact with biological molecules such as enzymes and receptors, making them useful in drug design and development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-carbon bonds makes it valuable in the synthesis of high-performance materials.

Mechanism of Action

The mechanism by which [2-Butoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol exerts its effects largely depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronate ester group reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. This involves the formation of a palladium complex, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.

    4-Butoxyphenylboronic Acid: Similar structure but lacks the methanol group.

    2-Butoxy-5-bromophenylboronic Acid: Contains a bromine atom instead of the boronate ester.

Uniqueness

What sets [2-Butoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol apart is its combination of functional groups, which provides versatility in synthetic applications. The presence of both a butoxy group and a methanol group allows for additional functionalization and reactivity, making it a valuable intermediate in complex organic syntheses.

This compound’s unique structure and reactivity make it a significant tool in both academic research and industrial applications, contributing to advancements in various fields of chemistry and material science.

Properties

IUPAC Name

[2-butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BO4/c1-6-7-10-20-15-9-8-14(11-13(15)12-19)18-21-16(2,3)17(4,5)22-18/h8-9,11,19H,6-7,10,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBGNXQBIYIGMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCCCC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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